5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
Description
5-Bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl group at the 4-position, and a 2-phenylethylamine substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including bromination, methoxylation, and sulfonamide coupling, as exemplified in related compounds (e.g., describes analogous synthetic routes for brominated sulfonamides) .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h3-7,10-11,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPOUNPAITZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2-methoxy-4-methylbenzenesulfonamide followed by the introduction of the phenylethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy and methyl groups can participate in oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The phenylethyl group can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce corresponding sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the sulfonamide class, including 5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide, exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar sulfonamides can inhibit the growth of resistant bacterial strains, such as Klebsiella pneumoniae .
Anticancer Potential
Sulfonamides have been explored for their anticancer properties. A study highlighted that derivatives of sulfonamides can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines, including ovarian and colon cancers . The specific compound this compound is hypothesized to share similar mechanisms of action due to its structural similarities with other active sulfonamides.
Case Study 1: Antibacterial Evaluation
A series of synthesized sulfonamides were tested for their Minimum Inhibitory Concentration (MIC) against Klebsiella pneumoniae, revealing that compounds with similar structures to 5-bromo derivatives exhibited MIC values as low as 0.39 μg/mL . This suggests a strong potential for developing new antibacterial agents based on this compound.
Case Study 2: Anticancer Activity
In vitro studies have shown that certain sulfonamide derivatives can significantly inhibit cell proliferation in human cancer cell lines. For example, one derivative demonstrated a GI50 value of 1.9 µM against pancreatic carcinoma cells . The mechanism involved G2/M cell cycle arrest and apoptosis induction, indicating that this compound may similarly affect cancer cell viability.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the phenylethyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Core
A. Bromo and Methoxy Positioning
- 5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS 873679-76-6): Replaces the 2-phenylethyl group with a 3-methylpyridinyl moiety.
- N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (Compound 9 in ) : Features a formyl group at the 2-position instead of methoxy. The formyl group increases electrophilicity, making this compound more reactive in nucleophilic addition reactions .
B. N-Substituent Diversity
- N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}phenyl)benzenesulfonamide : Incorporates a piperidine-pyrimidine heterocycle, which may enhance binding to biological targets (e.g., enzymes or receptors) due to increased hydrogen-bonding capacity .
- 2-Ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide (CAS 873679-78-8) : Substitutes methoxy with ethoxy and methyl with isopropyl, altering steric bulk and lipophilicity. The isopropyl group could improve membrane permeability .
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound | 413.3 | Br, OMe, Me, 2-phenylethyl | Low (hydrophobic N-group) |
| 5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl) analog | 371.2 | Br, OMe, Me, 3-methylpyridinyl | Moderate (polar pyridine) |
| 2-Ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl) analog | 348.5 | OEt, iPr, Me, 3-methylpyridinyl | High (ethoxy enhances lipophilicity) |
| N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide | 354.2 | Br, CHO, Me | Low (reactive formyl group) |
Biological Activity
5-Bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the various aspects of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study conducted using the disc diffusion method assessed the antibacterial activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|
| Escherichia coli | 24 | 6.72 |
| Staphylococcus aureus | 30 | 6.63 |
| Pseudomonas aeruginosa | 19 | Not determined |
| Klebsiella pneumoniae | 22 | Not determined |
The compound demonstrated notable efficacy against E. coli and S. aureus, with MIC values indicating its potential as an antibacterial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. A study reported that related benzenesulfonamides exhibited significant inhibition of carrageenan-induced rat paw edema, a common model for assessing anti-inflammatory activity.
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| 5-Bromo-2-Methoxy Compound | 94.69 | 89.66 | 87.83 |
These findings suggest that the compound may effectively reduce inflammation in vivo .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial profile of various synthesized sulfonamides, including the target compound. Results showed that it outperformed several standard antibiotics in terms of inhibition zones and MIC values .
- Mechanism of Action : The mechanism by which sulfonamides exert their antibacterial effects typically involves inhibition of folic acid synthesis in bacteria. This is critical as folic acid is essential for bacterial growth and replication .
- Comparative Studies : Comparative studies with other derivatives have shown that modifications in the chemical structure can enhance or diminish biological activity. For instance, compounds with different substituents on the aromatic ring were tested for their efficacy against a panel of bacterial strains .
Q & A
Basic Research Questions
Q. How can synthetic routes for 5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide be optimized to improve yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Begin with benzenesulfonyl chloride derivatives and introduce substituents (e.g., bromo, methoxy) via electrophilic substitution. Use column chromatography for intermediate purification (e.g., silica gel, ethyl acetate/hexane gradients) .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and confirm intermediate structures .
- Catalytic Optimization : Explore palladium-catalyzed cross-coupling for bromine introduction, as referenced in analogous sulfonamide syntheses .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELXL-97 or similar software to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Spectroscopic Validation : Combine / NMR (for substituent identification), IR (for sulfonamide S=O stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. How should researchers design initial bioactivity screens for this sulfonamide?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against carbonic anhydrase or kinases using fluorometric/colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
- Antimicrobial Screening : Use microdilution methods (e.g., MIC determination) against Gram-positive bacteria, referencing protocols for structurally related sulfonamides .
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks to rule out false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-phenylethyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified N-substituents (e.g., alkyl chains, aromatic rings) and compare bioactivity .
- Computational Docking : Use AutoDock Vina to model interactions between the phenylethyl group and target proteins (e.g., kinase ATP-binding pockets) .
- Pharmacophore Mapping : Identify critical hydrophobic/electronic features using software like MOE or Schrödinger .
Q. What crystallographic data are essential for understanding this compound’s mechanism of action?
- Methodological Answer :
- Intermolecular Interactions : Analyze hydrogen-bonding networks (e.g., sulfonamide NH to methoxy O) using Mercury software .
- Torsion Angles : Compare dihedral angles of the phenylethyl group to assess conformational flexibility in binding pockets .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar sulfonamides to identify conserved motifs .
Q. How can computational modeling resolve contradictions between in vitro activity and in vivo efficacy?
- Methodological Answer :
- ADME Prediction : Use SwissADME to evaluate solubility, permeability, and metabolic stability (e.g., cytochrome P450 interactions) .
- Free-Energy Perturbation (FEP) : Simulate binding affinity changes caused by substituent modifications (e.g., bromine vs. chlorine) .
- In Silico Toxicity : Apply ProTox-II to predict hepatotoxicity or mutagenicity, which may explain in vivo discrepancies .
Q. What strategies address solubility limitations during in vivo testing?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without inducing toxicity .
- Prodrug Design : Synthesize ester or glycoside derivatives for improved aqueous solubility, referencing methods from chloro-methoxy sulfonamide studies .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles, characterizing size/distribution via dynamic light scattering (DLS) .
Data Contradiction Resolution
Q. How should researchers reconcile divergent bioactivity results across similar sulfonamides?
- Methodological Answer :
- Meta-Analysis : Compare published IC values for compounds with shared substituents (e.g., bromo vs. chloro analogs) to identify trends .
- Dose-Response Refinement : Perform 8-point dose curves (0.1–100 µM) to minimize variability in potency measurements .
- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
